molecular formula C26H25ClN4O5 B4176185 N-(3-chloro-4-methylphenyl)-4-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propylamino]-3-nitrobenzamide

N-(3-chloro-4-methylphenyl)-4-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propylamino]-3-nitrobenzamide

Cat. No.: B4176185
M. Wt: 509.0 g/mol
InChI Key: KATZZRAZNNDONA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propylamino]-3-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a chlorinated phenyl group, a nitrobenzamide moiety, and a tricyclic azatricyclodecane system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propylamino]-3-nitrobenzamide involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chlorinated phenyl group: This can be achieved through electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the nitro group: Nitration of the aromatic ring is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the tricyclic azatricyclodecane system: This step involves cyclization reactions, which can be facilitated by using strong acids or bases as catalysts.

    Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product. This can be achieved using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-4-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propylamino]-3-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Amines, thiols.

Major Products Formed

    Amino derivatives: Formed from the reduction of the nitro group.

    Oxides: Formed from the oxidation of the compound.

    Substituted derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4-[3-(3,5-dioxo-4-azatricyclo[521

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propylamino]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(3-methylphenyl)benzamide
  • 3-pyridyl N-(5-chloro-2-methylphenyl)carbamate

Uniqueness

N-(3-chloro-4-methylphenyl)-4-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propylamino]-3-nitrobenzamide is unique due to its combination of structural features, which confer specific chemical and biological properties. Its tricyclic azatricyclodecane system, in particular, distinguishes it from other similar compounds and may contribute to its specific interactions and applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propylamino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN4O5/c1-14-3-7-18(13-19(14)27)29-24(32)17-6-8-20(21(12-17)31(35)36)28-9-2-10-30-25(33)22-15-4-5-16(11-15)23(22)26(30)34/h3-8,12-13,15-16,22-23,28H,2,9-11H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATZZRAZNNDONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)NCCCN3C(=O)C4C5CC(C4C3=O)C=C5)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methylphenyl)-4-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propylamino]-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methylphenyl)-4-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propylamino]-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-4-methylphenyl)-4-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propylamino]-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-methylphenyl)-4-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propylamino]-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-4-methylphenyl)-4-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propylamino]-3-nitrobenzamide
Reactant of Route 6
N-(3-chloro-4-methylphenyl)-4-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propylamino]-3-nitrobenzamide

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